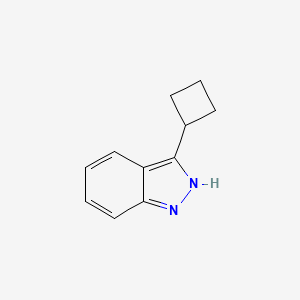
3-Cyclobutyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-1H-indazole is a chemical compound with the molecular formula C11H12N2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to the 3-position of the indazole ring . The molecular weight of this compound is 172.23 .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Solid Phase Peptide Synthesis
The synthesis of peptidotriazoles on solid-phase represents a significant application of cycloaddition reactions, which are crucial for the synthesis of 1H-[1,2,3]-triazoles. This method involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The conditions are compatible with solid-phase peptide synthesis, offering mild and efficient catalysis, highlighting the utility of 1H-indazole derivatives in peptide modification and drug development (Tornøe, Christensen, & Meldal, 2002).
Pharmacological Studies
Indazole derivatives, including 3-cyclobutyl-1H-indazole, are explored for their pharmacological properties. For example, 1-benzyl-3-(3-dimethylaminopropyloxy)indazole was identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase, showcasing the potential of indazole compounds in cardiovascular disease treatment. This research underscores the role of indazoles in developing new therapeutic agents (Selwood et al., 2001).
Click Chemistry and Drug Discovery
The field of click chemistry, especially the Cu-catalyzed azide-alkyne cycloaddition, has found extensive applications in drug discovery, including the synthesis of indazole derivatives. This reaction facilitates the creation of diverse molecular architectures with potential therapeutic applications, illustrating the significance of indazole and its derivatives in medicinal chemistry (Kolb, Sharpless, & The Scripps, 2003).
Molecular Docking and Design
Advancements in computational methods, such as molecular docking studies, have enabled the exploration of indazole derivatives as potential ligands for various biological targets. This computational approach aids in the rational design of indazole-based drugs, optimizing their interaction with specific proteins or enzymes, and facilitating the discovery of novel therapeutics (Algieri et al., 2022).
Anticancer Research
Research on ruthenium complexes, such as NAMI-A and KP1019/1339, has demonstrated the potential of indazole ligands in anticancer drug development. These studies highlight the diverse pharmacological profiles and mechanisms of action of indazole-containing complexes, underscoring their relevance in medicinal inorganic chemistry and oncology (Alessio & Messori, 2019).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with various targets . For instance, they can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects
Result of Action
Indazole derivatives are known to have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities
Safety and Hazards
While specific safety and hazard information for 3-Cyclobutyl-1H-indazole is not available, general safety measures for handling similar compounds include avoiding direct contact, ensuring sufficient ventilation, avoiding the formation or spread of dust in the air, and using only in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
They exhibit a broad range of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Cellular Effects
Indazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Cyclobutyl-1H-indazole at different dosages in animal models have not been reported. Indazole-based therapeutic agents have been used in clinical applications or clinical trials .
Metabolic Pathways
Indazole derivatives, however, are known to interact with various enzymes and cofactors .
Subcellular Localization
Indazole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-cyclobutyl-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-7-10-9(6-1)11(13-12-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVZQNSTJYSVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2601084.png)
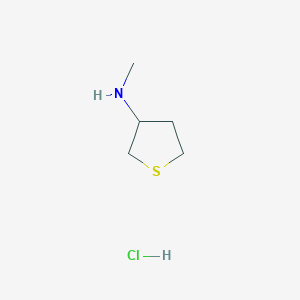
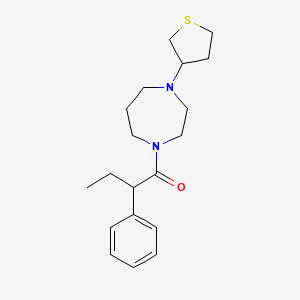

![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)
![4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2601095.png)
![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B2601096.png)
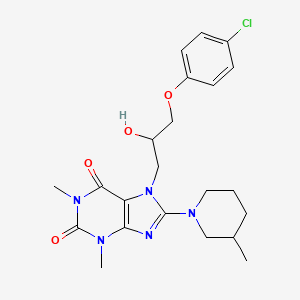
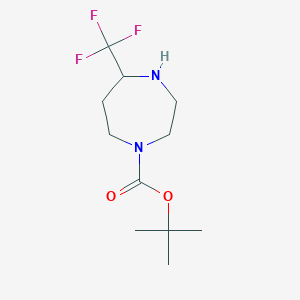
![4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone](/img/structure/B2601099.png)
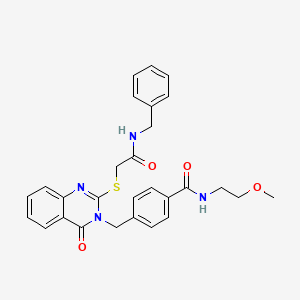
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2601103.png)

![Methyl (E)-4-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2601105.png)
